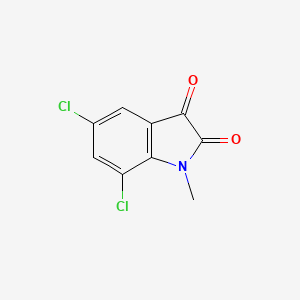

5,7-dichloro-1-methyl-1H-indole-2,3-dione

Descripción general

Descripción

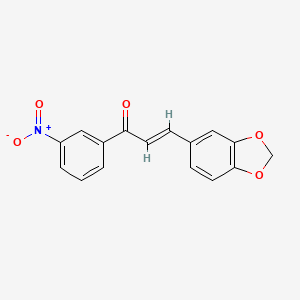

5,7-Dichloro-1-methyl-1H-indole-2,3-dione is a solid compound that appears as yellow to orange-yellow crystals . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, and slightly soluble in water . It is an important intermediate compound often used in organic synthesis . It can be used to synthesize plant hormones like indole-3-acetic acid methyl ester, and can also be used to prepare other nitrogen-containing compounds .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 1-methyl-1H-indole-2,3-dione with chloroacetic acid in the presence of sodium carbonate .Molecular Structure Analysis

The molecular formula of this compound is C9H5Cl2NO2 . The average mass is 230.048 Da and the monoisotopic mass is 228.969727 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with hydrogen chloride and hydroxylamine hydrochloride in ethanol and water for 1 hour under heating conditions . It can also react with zinc in acetic acid for 1 hour .Physical And Chemical Properties Analysis

This compound is a solid compound that appears as yellow to orange-yellow crystals . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, and slightly soluble in water .Aplicaciones Científicas De Investigación

Molecular and Crystal Structure Analysis

The study by Karalı (2021) focused on determining the molecular structure and isomers of a compound related to 5,7-dichloro-1-methyl-1H-indole-2,3-dione. They utilized analytical and spectral data, including NMR spectroscopy and X-ray single crystal diffraction analysis, to characterize the Z-isomer of the compound, highlighting its potential in molecular structure research (Karalı, 2021).

Synthesis and Reactivity in Heterocyclic Systems

Tribak et al. (2017) described the synthesis of various derivatives of a compound similar to this compound, emphasizing their use as starting materials for synthesizing heterocyclic compounds and substrates for drug synthesis. Their research demonstrates the versatility of such compounds in organic chemistry and drug development (Tribak et al., 2017).

Antituberculosis Activity

Güzel et al. (2008) synthesized derivatives of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione and evaluated their antituberculosis activity. This study highlights the potential medical applications of compounds structurally related to this compound in treating infectious diseases (Güzel, Karalı, & Salman, 2008).

QSAR Study for Anti-tubercular Agents

Shahlaei et al. (2009) conducted a QSAR study on derivatives of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione, establishing a quantitative relationship between molecular structure and anti-tubercular activity. Their work contributes to the understanding of how structural modifications can influence biological activity (Shahlaei, Fassihi, & Nezami, 2009).

Coordination Chemistry and Biocidal Properties

Sharma et al. (2009) explored the coordination chemistry of complexes with Schiff bases derived from indol-2,3-dione compounds, demonstrating their fungicidal and bactericidal properties. This suggests potential applications in developing new biocidal agents (Sharma et al., 2009).

Chemosensors for Metal Ions

Fahmi et al. (2019) reported that 1H-indole-2,3-dione, a compound related to this compound, exhibits selective detection of Fe3+ ions, making it a promising platform for fluorescent chemosensors in metal ion sensing (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Safety and Hazards

When using or handling 5,7-Dichloro-1-methyl-1H-indole-2,3-dione, appropriate protective measures should be taken due to the compound’s potential hazards . Users should wear chemical safety glasses and gloves, and ensure that they are in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided, as well as inhalation or ingestion .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound is a solid that appears as yellow to orange-yellow crystals and is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, but slightly soluble in water . This suggests that the compound’s action and stability may be influenced by factors such as temperature and solvent conditions.

Propiedades

IUPAC Name |

5,7-dichloro-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPLFAXXZDVXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)

![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)